Dalfopristin is a semi-synthetic antibiotic belonging to the streptogramin A group. [, ] It is derived from pristinamycin IA, a naturally occurring streptogramin. [] Dalfopristin itself is not used clinically; instead, it is administered in a fixed 30:70 ratio with quinupristin, another streptogramin antibiotic belonging to the group B streptogramins. [, , ] This combination, known as quinupristin/dalfopristin, demonstrates synergistic bactericidal activity against a wide range of Gram-positive bacteria. [, ]
Dalfopristin, in synergy with quinupristin, exhibits a potent bactericidal effect against a broad spectrum of Gram-positive bacteria. [, ] The mechanism of action involves binding to the bacterial 50S ribosomal subunit, specifically at the peptidyl transferase center. [, ] This binding interferes with protein synthesis in bacteria, ultimately leading to cell death. [, ] While dalfopristin primarily exhibits bacteriostatic activity against Enterococcus faecium, its synergistic action with quinupristin enhances its efficacy against this pathogen. [, ]
Dalfopristin, always in combination with quinupristin, has demonstrated efficacy in treating various infections caused by susceptible Gram-positive bacteria. [, ] It exhibits potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains. [, , , , ] Additionally, it shows efficacy against penicillin-resistant and erythromycin-resistant Streptococcus pneumoniae. [, ] The combination is also effective against vancomycin-resistant Enterococcus faecium, although it generally exhibits bacteriostatic activity against this pathogen. [, , , , ] Dalfopristin's spectrum of activity extends to some Gram-negative bacteria like Moraxella catarrhalis and Legionella spp., suggesting its potential application in treating atypical pneumonia. [, ] Moreover, its ability to penetrate macrophages and maintain activity against intracellular Staphylococcus aureus highlights its potential in treating chronic or recurrent infections. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7